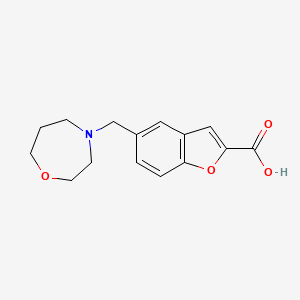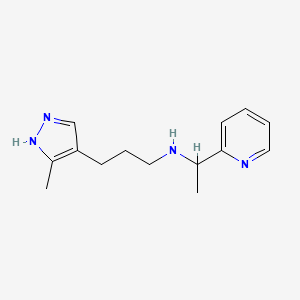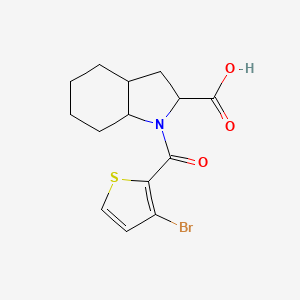![molecular formula C16H15BrN2O2 B7590118 N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a potent inhibitor of the NF-kappaB pathway, which is a critical signaling pathway involved in inflammation, immunity, and cell survival.
Wirkmechanismus
The mechanism of action of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the inhibition of the NF-kappaB pathway. This compound specifically inhibits the activation of the IKK complex, which is a critical upstream regulator of the NF-kappaB pathway. By inhibiting the activation of the IKK complex, N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide effectively blocks the activation of the NF-kappaB pathway, leading to reduced inflammation, improved immune response, and increased cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide have been extensively studied in various in vitro and in vivo models. Inhibition of the NF-kappaB pathway by this compound has been shown to reduce inflammation, improve immune response, and induce cell death in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide in lab experiments is its potent inhibitory activity against the NF-kappaB pathway. This compound has been extensively studied in various in vitro and in vivo models and has shown promising results in reducing inflammation, improving immune response, and inducing cell death in cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide. One of the most promising applications of this compound is its potential use in cancer therapy. Further research is needed to investigate the anti-cancer activity of this compound and its potential use in combination with other anti-cancer drugs. Additionally, there is a need for further research to investigate the potential applications of this compound in other fields, such as autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective inhibitors of the NF-kappaB pathway may provide new avenues for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the reaction of 5-bromo-2-methylbenzoic acid with 2-(2-amino-2-oxoethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of the NF-kappaB pathway. NF-kappaB is a critical signaling pathway that is involved in inflammation, immunity, and cell survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-12(17)9-13(10)16(21)19-14-5-3-2-4-11(14)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVGYFLFHQHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)


![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)

![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)